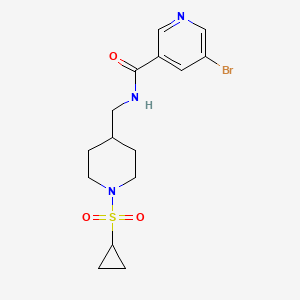

5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide

Descripción

5-Bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide backbone substituted with a bromine atom at the 5-position and a piperidin-4-ylmethyl group modified with a cyclopropylsulfonyl moiety. The bromine substituent likely enhances electrophilic reactivity or binding affinity, while the cyclopropylsulfonyl-piperidine side chain may improve metabolic stability or solubility .

Propiedades

IUPAC Name |

5-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3S/c16-13-7-12(9-17-10-13)15(20)18-8-11-3-5-19(6-4-11)23(21,22)14-1-2-14/h7,9-11,14H,1-6,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNEOGMEGHULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form the cyclopropylsulfonyl piperidine intermediate. This intermediate is then reacted with 5-bromo-2-chloronicotinic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that various synthesized derivatives demonstrate selective cytotoxic activity against multiple cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The mechanism often involves the arrest of cancer cells in specific phases of the cell cycle and inhibition of tubulin polymerization, making such compounds promising candidates for further development in cancer therapy.

| Cell Line | Compound | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| A549 | 7h | 250 | Cell cycle arrest in G2/M phase |

| HCT-116 | 7k | 300 | Inhibition of tubulin polymerization |

| MCF-7 | 7h | 220 | Induction of apoptosis |

Neurological Implications

The compound may also play a role in neurological research, particularly concerning nicotinamide metabolism. Nicotinamide is crucial for NAD+ biosynthesis, which is essential for cellular energy metabolism and signaling pathways. Dysfunctional nicotinamide metabolism has been linked to neurodegenerative diseases . Investigating how 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide influences these metabolic pathways could yield insights into potential treatments for such conditions.

Case Study: Anticancer Efficacy

A recent study on piperidine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The most effective compounds were further evaluated for their pharmacokinetic profiles and mechanisms of action using molecular docking studies to predict binding affinities to critical biological targets .

Case Study: Nicotinamide Metabolism

Another investigation into nicotinamide metabolism highlighted a case where dysfunctional metabolism was linked to neurodegenerative outcomes in a patient. This emphasizes the importance of nicotinamide derivatives in understanding metabolic disorders and their implications for brain health .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The following table compares key structural features of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide with analogous compounds from the literature:

Key Observations :

- Nicotinamide vs. Indole Core : The target compound and analogs in and share a nicotinamide core, whereas DMPI and CDFII are indole derivatives. The indole-based compounds exhibit demonstrated synergism with carbapenems against MRSA, suggesting that core structure influences target specificity.

- Substituent Impact: The cyclopropylsulfonyl group in the target compound may confer greater metabolic stability compared to the dimethylbenzyl group in DMPI/CDFII, which could be prone to oxidative metabolism.

- Bromine Position : The 5-bromo substitution is conserved in the target compound and the patent example , but absent in DMPI/CDFII. Bromine’s steric and electronic effects may modulate binding to bacterial or enzymatic targets.

Pharmacokinetic and Analytical Data

- UPLC-MS Profiling : The patent compound () exhibited a retention time of 1.00 min (m/z 468.3 [M+H]+), suggesting moderate polarity. The target compound’s larger cyclopropylsulfonyl group may increase molecular weight and alter retention behavior compared to simpler analogs like 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide .

- Metabolic Stability: No direct data are available for the target compound, but the cyclopropylsulfonyl moiety is hypothesized to resist cytochrome P450-mediated oxidation better than the dimethylbenzyl groups in DMPI/CDFII .

Actividad Biológica

5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H20BrN3O3S and a molecular weight of 402.3 g/mol. It features a bromine atom, a cyclopropylsulfonyl group, and a piperidine ring, which contribute to its unique chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate the activity of certain enzymes and receptors involved in inflammatory processes. For instance, it may inhibit enzymes that are crucial in the inflammatory response, thus exerting anti-inflammatory effects.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation.

- Receptor Interaction: It could interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Studies have shown that related compounds can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages .

Table 1: Comparative Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | COX inhibition; receptor modulation |

| 1-Methylnicotinamide (MNA) | 10 | COX-2 mediated thrombolytic activity |

| Nicotinamide | 15 | Inhibition of pro-inflammatory agents |

Note: TBD = To Be Determined

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties. The structural features allow it to interfere with cell signaling pathways involved in tumor growth and proliferation. Further research is necessary to elucidate these effects comprehensively.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds. For instance, MNA has been shown to possess anti-thrombotic properties by enhancing prostacyclin production through COX-2 pathways, which may provide insights into the potential therapeutic applications of this compound .

Case Study Highlights:

- Anti-thrombotic Activity: In vivo studies demonstrated that MNA significantly reduced thrombus formation in various animal models .

- Inflammatory Response Modulation: MNA's ability to lower cytokine levels suggests a pathway through which related compounds can exert their anti-inflammatory effects, potentially applicable to this compound .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by coupling with the nicotinamide moiety. Key steps include:

- Cyclopropylsulfonyl group introduction : Achieved via sulfonylation of piperidine using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Bromination : Electrophilic aromatic bromination at the 5-position of the pyridine ring using Br₂ or N-bromosuccinimide (NBS) in polar solvents like DMSO .

- Coupling reactions : Amide bond formation between intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Optimization : Temperature (0–25°C), pH control (neutral to slightly basic), and solvent selection (acetonitrile for solubility, DMSO for reactivity) are critical. Yields improve with slow addition of reagents and inert atmospheres .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Sulfonylation | Cyclopropanesulfonyl chloride, Et₃N, DCM | 60–75% |

| Bromination | NBS, DMSO, 25°C | 50–65% |

| Amide Coupling | EDC, HOBt, acetonitrile | 70–85% |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine position) and cyclopropylsulfonyl integration. Aromatic protons appear δ 7.5–8.5 ppm, while cyclopropyl protons show δ 1.0–2.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (352.25 g/mol) and isotopic pattern for bromine .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., piperidine ring conformation, sulfonyl group geometry) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the cyclopropylsulfonyl group in biological activity?

- Analog Synthesis : Replace cyclopropylsulfonyl with methylsulfonyl, phenylsulfonyl, or unsubstituted sulfonamide groups to assess steric/electronic effects .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For example, compare IC₅₀ values in kinase or protease assays .

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding interactions with target proteins. Focus on sulfonyl group hydrogen bonding with active-site residues .

Q. What experimental strategies can elucidate the compound’s mechanism of action when preliminary data suggest involvement in nicotinamide-related pathways?

- Metabolic Profiling : Radiolabel the compound (³H/¹⁴C) and track incorporation into NAD⁺/NADH pools via LC-MS .

- Protein Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to identify binding partners in cell lysates, followed by mass spectrometry .

- Gene Expression Analysis : Perform RNA-seq or qPCR to assess changes in nicotinamide-metabolizing enzymes (e.g., NAMPT, SIRT1) .

Q. How should researchers address contradictory data in biological activity reports (e.g., variable IC₅₀ values across studies)?

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm activity using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in aqueous buffers .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how can they be mitigated?

- By-Product Formation : Sulfonylation by-products (e.g., disulfones) can be removed via silica gel chromatography (ethyl acetate/hexane gradient) .

- Hydroscopic Intermediates : Store intermediates under nitrogen and use anhydrous solvents during coupling steps .

- Low Crystallinity : Recrystallize from ethanol/water mixtures to improve crystal formation for X-ray analysis .

Q. How can the compound’ stability be assessed under physiological conditions for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.